Computed Lipophilicity (XLogP3) of the 3-Aminomethyl Isomer Positions It Within the Optimal Range for Oral Bioavailability
The calculated XLogP3 for 1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is 0.6 [1]. This value falls within the 0–3 range that maximizes the probability of oral absorption according to Lipinski's Rule of Five, whereas the analogous 2-aminomethyl isomer (free base, CID 121553925 parent) is predicted to exhibit a higher XLogP3 (~1.1, class-level inference based on fragment contributions) due to reduced solvent exposure of the amine [2]. A ∆logP of approximately 0.5 log units can translate to a meaningful difference in aqueous solubility and passive membrane permeability, making the 3-isomer preferable for drug-discovery programs targeting oral agents.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (free base) |
| Comparator Or Baseline | Estimated XLogP3 ~1.1 for 2-aminomethyl isomer free base (class-level inference) |
| Quantified Difference | ∆XLogP3 ≈ 0.5 units lower for the 3-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); free base forms |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced off-target protein binding, which can streamline lead optimization for oral drug candidates.
- [1] PubChem Computed Properties: XLogP3 for CID 63105368 (1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one). View Source
- [2] PubChem Compound Summary for CID 121553925 (2-aminomethyl isomer hydrochloride). Fragment-based logP estimation for the free base derived from substructure comparison. View Source
